molecular formula C16H22ClN3O3 B6279912 (6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride CAS No. 2241107-32-2

(6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride

Cat. No. B6279912
CAS RN: 2241107-32-2
M. Wt: 339.8
InChI Key:
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Description

(6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3O3 and its molecular weight is 339.8. The purity is usually 95.
BenchChem offers high-quality (6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride involves the synthesis of the benzoxadiazacyclotetradecine ring system followed by the introduction of the amino and methyl groups. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "2,3-dichlorophenylacetic acid", "2-aminoethanol", "methylamine", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2,3-dichlorophenylglycine", "2,3-dichlorophenylacetic acid is reacted with 2-aminoethanol in the presence of sodium hydroxide to form 2,3-dichlorophenylglycine.", "Step 2: Synthesis of benzoxadiazacyclotetradecine ring system", "2,3-dichlorophenylglycine is reacted with methylamine and sodium cyanoborohydride to form the benzoxadiazacyclotetradecine ring system.", "Step 3: Introduction of amino group", "The benzoxadiazacyclotetradecine ring system is reacted with acetic acid and ethanol to introduce the amino group.", "Step 4: Introduction of methyl group", "The benzoxadiazacyclotetradecine ring system with the amino group is reacted with formaldehyde and sodium cyanoborohydride to introduce the methyl group.", "Step 5: Formation of hydrochloride salt", "The final product is obtained by reacting the compound with hydrochloric acid in diethyl ether and water to form the hydrochloride salt." ] }

CAS RN

2241107-32-2

Product Name

(6S,10S)-6-amino-10-methyl-5,6,7,8,9,10,11,12-octahydro-2H-1,8,11-benzoxadiazacyclotetradecine-7,12-dione hydrochloride

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.8

Purity

95

Origin of Product

United States

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